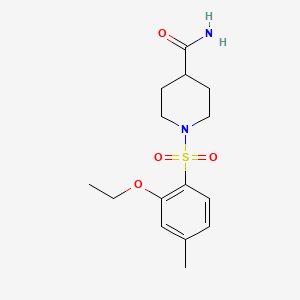
2-(2,5-Dimethoxy-4-propyl-phenyl)-ethylamine
Vue d'ensemble
Description
2-(2,5-Dimethoxy-4-propyl-phenyl)-ethylamine is a synthetic phenethylamine derivative belonging to the 2C family of compounds. It is known for its potent hallucinogenic and psychedelic effects. The compound is characterized by the presence of two methoxy groups at positions 2 and 5 on the aromatic ring and a propyl group at position 4. It is commonly referred to as a designer drug and has been studied for its unique pharmacological properties .
Méthodes De Préparation
The synthesis of 2-(2,5-Dimethoxy-4-propyl-phenyl)-ethylamine involves several steps. One common method starts with the precursor 2,5-dimethoxybenzaldehyde. The synthetic route typically includes the following steps:
Formation of the nitrostyrene intermediate: This is achieved by reacting 2,5-dimethoxybenzaldehyde with nitroethane in the presence of a base such as ammonium acetate.
Reduction of the nitrostyrene: The nitrostyrene intermediate is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4).
Alkylation: The final step involves the alkylation of the amine with a propyl halide to introduce the propyl group at position 4
Analyse Des Réactions Chimiques
2-(2,5-Dimethoxy-4-propyl-phenyl)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). .
Applications De Recherche Scientifique
2-(2,5-Dimethoxy-4-propyl-phenyl)-ethylamine has been studied for various scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationships of phenethylamines.
Biology: The compound is investigated for its effects on neurotransmitter systems, particularly the serotonin receptors.
Medicine: Research explores its potential therapeutic applications in treating psychiatric disorders.
Industry: It is used in the development of new psychoactive substances and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of 2-(2,5-Dimethoxy-4-propyl-phenyl)-ethylamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. The compound acts as an agonist at these receptors, leading to altered neurotransmitter release and subsequent hallucinogenic effects. The methoxy groups at positions 2 and 5 are crucial for binding to the receptor, while the propyl group at position 4 influences the potency and duration of action .
Comparaison Avec Des Composés Similaires
2-(2,5-Dimethoxy-4-propyl-phenyl)-ethylamine is compared with other similar compounds in the 2C family, such as:
2,5-Dimethoxy-4-bromophenethylamine (2C-B): Known for its hallucinogenic properties but with a different potency and duration of action.
2,5-Dimethoxy-4-ethylphenethylamine (2C-E): Another potent hallucinogen with distinct pharmacological effects.
2,5-Dimethoxy-4-methylphenethylamine (2C-D): Known for its shorter duration of action and milder effects. The uniqueness of this compound lies in its specific substitution pattern, which results in a unique profile of effects and receptor interactions
Propriétés
Numéro CAS |
207740-22-5 |
|---|---|
Formule moléculaire |
C13H21NO2 |
Poids moléculaire |
223.316 |
Nom IUPAC |
2-(2,5-dimethoxy-4-propylphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO2/c1-4-5-10-8-13(16-3)11(6-7-14)9-12(10)15-2/h8-9H,4-7,14H2,1-3H3 |
Clé InChI |
PZJOKFZGPTVNBF-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C(C=C1OC)CCN)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2C-P; 2C P; 2CP |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B604872.png)

![2-ethyl-1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B604876.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604877.png)
![1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604878.png)




![N-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B604888.png)
![N-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B604889.png)
![N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B604890.png)
![N-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B604891.png)
